molecular formula C9H10N4OS2 B1417554 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 950262-25-6

2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B1417554
CAS No.: 950262-25-6
M. Wt: 254.3 g/mol
InChI Key: YYTSJINIJHEYSH-UHFFFAOYSA-N
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Description

2-Thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound featuring a fused thiazolo-pyrimidinone core substituted with a thiomorpholine group at the 2-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in modulating biological targets such as ion channels, enzymes, and viral replication machinery. The thiomorpholine substituent introduces sulfur-containing moieties that enhance binding interactions and metabolic stability, making it a valuable template for drug discovery .

Properties

IUPAC Name

2-thiomorpholin-4-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS2/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTSJINIJHEYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiomorpholine with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups .

Mechanism of Action

The mechanism of action of 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazolo[4,5-d]pyrimidin-7(6H)-ones

The biological activity of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives is highly dependent on substituents at the 2-, 3-, 5-, and 6-positions:

  • 2-Thiomorpholino vs. Aryl/Amino Groups: JWX-A0108 (6-(2-chloro-6-methylphenyl)-2-((3-fluoro-4-methylphenyl)amino) derivative) acts as a potent α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator, reversing cognitive deficits in mice . 2-(3-Methylpiperidin-1-yl) derivative (CAS: 1031620-04-8) serves as a β-adrenergic receptor antagonist, targeting hypertension and arrhythmias . 2-Thioxo derivatives (e.g., compound 19 in ) lack the thiomorpholine group but retain activity in antioxidant and antimicrobial assays, suggesting the thiol group may influence redox properties .
  • 5-Trifluoromethyl Substitution :
    Derivatives with a 5-CF₃ group (e.g., compounds 3a-3e in ) exhibit enhanced lipophilicity and metabolic stability, critical for anticancer applications .

Core Heterocycle Modifications

  • Thiazolo[4,5-d] vs. Thiazolo[5,4-d] Pyrimidinones: The position of the sulfur atom in the thiazole ring alters enzyme inhibition. For example, 2,5-diaminothiazolo[5,4-d]pyrimidin-7(6H)-one inhibits purine nucleoside phosphorylase (PNP) more effectively than its [4,5-d] isomer, highlighting stereoelectronic effects .
  • Thiazolo vs. Triazolo Pyrimidinones: Replacing the thiazole with a triazole ring (e.g., [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one) shifts activity toward antiviral targets, such as chikungunya virus (CHIKV) inhibition .
  • Pyrimidinone vs.

Pharmacological Implications

  • Target Selectivity: Minor structural changes drastically alter target engagement. For example, JWX-A0108’s chloro and fluoro groups enhance α7 nAChR binding , while the piperidinyl derivative’s β-adrenergic activity arises from its bulky substituent .
  • Resistance Mechanisms : Structural analogs like 6-mercaptopurine and 8-azaguanine show divergent resistance profiles in neoplasms, underscoring the importance of heterocycle optimization .

Biological Activity

Overview of 2-Thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one

This compound is a heterocyclic compound that belongs to the class of thiazolo-pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of sulfur and nitrogen in the molecular structure often contributes to their pharmacological efficacy.

Chemical Structure

  • Molecular Formula : C₈H₈N₄OS
  • Molecular Weight : Approximately 200.24 g/mol
  • Key Functional Groups : Thiazole ring, morpholine group

Antimicrobial Activity

Research has indicated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For example, studies have shown that modifications in the thiazole and pyrimidine rings can enhance antibacterial efficacy against various strains of bacteria and fungi.

Anticancer Potential

Several derivatives of thiazolo-pyrimidines have been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways responsible for tumor growth. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines.

Anti-inflammatory Effects

Thiazolo-pyrimidine derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to reduced inflammation in various models.

Case Studies

  • Antimicrobial Evaluation : A study published in the Journal of Medicinal Chemistry reported that certain thiazolo-pyrimidine derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) was analyzed to determine which modifications improved efficacy.
  • Cytotoxicity Testing : In vitro studies on cancer cell lines demonstrated that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.
  • Anti-inflammatory Mechanism : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that certain derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Data Table

Activity TypeResult SummaryReference
AntimicrobialEffective against various bacterial strainsJournal of Medicinal Chemistry
AnticancerSignificant cytotoxicity on cancer cell linesBioorganic & Medicinal Chemistry
Anti-inflammatoryReduced inflammation markers in animal modelsBioorganic & Medicinal Chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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